molecular formula C7H6BrN3 B1441999 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 943323-55-5

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1441999
CAS RN: 943323-55-5
M. Wt: 212.05 g/mol
InChI Key: MGOYMEQGRDQCME-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is often stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves the use of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide with p-toluenesulfonyl chloride in pyridine at 25℃ for 12 hours . This is followed by a reaction with ethanolamine in pyridine at 25℃ for 1 hour .


Molecular Structure Analysis

The InChI code for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is 1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The exact mass of the compound is 210.974503 .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has a density of 1.9±0.1 g/cm3 . Its LogP value is 2.53, and it has a PSA of 55.43000 . The compound is solid at room temperature .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibition

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. The inhibition of FGFRs can, therefore, be an attractive strategy for cancer therapy. For instance, compound 4h, a derivative of this compound, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of breast cancer 4T1 cells .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, particularly those with potential biomedical applications. The structural similarity of these derivatives to purine bases like adenine and guanine makes them of interest to medicinal chemists .

Lead Compound Optimization

Due to its low molecular weight and potent biological activity, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives are considered appealing lead compounds for further optimization in drug development . This optimization process involves modifying the compound to enhance its efficacy, reduce potential side effects, and improve its pharmacokinetic properties.

Antiproliferative Agents

Derivatives of this compound have been evaluated for their antiproliferative effects, particularly in the context of cancer research. They have been found to inhibit cell proliferation and induce apoptosis in cancer cell lines, which is a desirable effect for potential anticancer drugs .

Anti-Migratory and Anti-Invasive Agents

In addition to their antiproliferative properties, certain derivatives have shown significant anti-migratory and anti-invasive activities in cancer cells, suggesting a role in preventing cancer metastasis .

Diabetes Management

Some derivatives of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine have shown promise in the management of diabetes. They have been found to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are currently unknown

Biochemical Pathways

Without knowledge of the primary targets, it’s challenging to summarize the biochemical pathways affected by 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine . Future studies should focus on identifying these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYMEQGRDQCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696645
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943323-55-5
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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